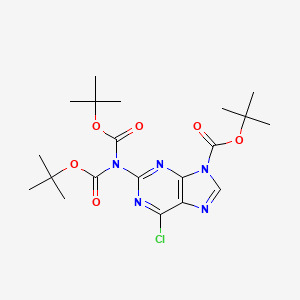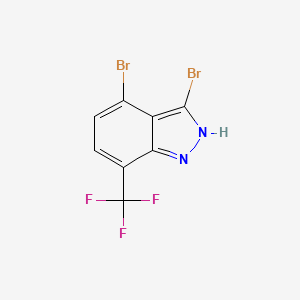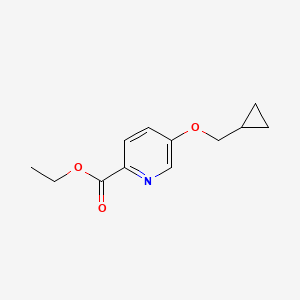
4-(2-Bromo-5-methoxybenzyl)-1-Boc-piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Bromo-5-methoxybenzyl)-1-Boc-piperidine is a chemical compound characterized by the presence of a bromine atom, a methoxy group, and a piperidine ring protected by a tert-butoxycarbonyl (Boc) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-5-methoxybenzyl)-1-Boc-piperidine typically involves multiple steps:
Starting Material: The synthesis begins with 2-Bromo-5-methoxybenzyl bromide, which is prepared from 2-Bromo-5-methoxybenzoic acid.
Formation of Intermediate: The bromide is then reacted with piperidine in the presence of a base such as potassium carbonate to form the benzylpiperidine intermediate.
Protection Step: The intermediate is then protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Bromo-5-methoxybenzyl)-1-Boc-piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents (e.g., DMF).
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Deprotection: Trifluoroacetic acid in dichloromethane.
Major Products
Substitution: Formation of substituted piperidines.
Oxidation: Conversion to hydroxyl derivatives.
Reduction: Formation of methyl derivatives.
Deprotection: Free amine derivatives.
Applications De Recherche Scientifique
4-(2-Bromo-5-methoxybenzyl)-1-Boc-piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the design of piperidine-based drugs.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mécanisme D'action
The mechanism of action of 4-(2-Bromo-5-methoxybenzyl)-1-Boc-piperidine involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes or receptors, depending on its structural modifications.
Pathways Involved: It may modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, influencing cellular processes.
Comparaison Avec Des Composés Similaires
4-(2-Bromo-5-methoxybenzyl)-1-Boc-piperidine can be compared with other similar compounds:
2-Bromo-5-methoxybenzyl bromide: Shares the bromine and methoxy groups but lacks the piperidine ring and Boc protection.
2-Bromo-5-methoxybenzoic acid: Contains the bromine and methoxy groups but has a carboxylic acid instead of a piperidine ring.
1-Boc-piperidine: Lacks the bromine and methoxy groups but has the piperidine ring and Boc protection
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, medicinal chemistry, and industrial production. Its unique structural features and reactivity make it a valuable tool in scientific research and development.
Propriétés
Formule moléculaire |
C18H26BrNO3 |
|---|---|
Poids moléculaire |
384.3 g/mol |
Nom IUPAC |
tert-butyl 4-[(2-bromo-5-methoxyphenyl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H26BrNO3/c1-18(2,3)23-17(21)20-9-7-13(8-10-20)11-14-12-15(22-4)5-6-16(14)19/h5-6,12-13H,7-11H2,1-4H3 |
Clé InChI |
CVRAMQHILYZDES-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)CC2=C(C=CC(=C2)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-Ditosyl-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B15332306.png)


![2-Aminoethyl [2-(Trimethylammonio)ethyl] Phosphate](/img/structure/B15332325.png)

![4,5-Dibromo-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15332337.png)

![7-(4-Bromophenyl)-2-Boc-2,7-diazaspiro[3.5]nonane](/img/structure/B15332346.png)
![8-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15332350.png)




